Azocan-3-amine
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Overview
Description
Azocan-3-amine is a chemical compound with the molecular weight of 128.22 . It is a liquid at room temperature . The IUPAC name for this compound is 3-azocanamine .
Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo formal aza- and oxo- [3 + 2] cycloaddition reactions . Furthermore, they can be converted into alkenes by an elimination reaction .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.22 . As an amine, it can act as a weak organic base .
Scientific Research Applications
1. Synthesis of Saturated Cyclic Amines
Azocan-3-amine plays a role in the synthesis of saturated cyclic amines, which are crucial in natural and synthetic bioactive compounds. Facile and green synthetic routes have been developed for these amines, including one-pot, microwave-assisted, metal-free, solvent-free, and aqueous media methods (Hameed et al., 2017).
2. Intermolecular Amination of C-H Bonds
This compound is implicated in the amination of C-H bonds. This process, often catalyzed by metal complexes, is critical in synthesizing aza-derivatives, with emphasis on both synthetic and mechanistic aspects (Intrieri et al., 2014).
3. Synthesis of N-GlcNAz Building Blocks
In chemical biology, this compound derivatives like N-Azidoacetyl-d-glucosamine (GlcNAz) are used as building blocks for solid-phase peptide synthesis. They are substrates for enzymatic glycan extension, showing the versatility of this compound in biological systems (Marqvorsen et al., 2019).
4. Reductive Cleavage by Intestinal Microflora
This compound, as a component of azo dyes, can be metabolized by intestinal microorganisms to produce aromatic amines. This aspect is significant in understanding the metabolic fate of such compounds (Chung et al., 1992).
5. Enantioselective Synthesis
This compound is used in enantioselective synthesis, particularly in the functionalization of α-methylene C–H bonds of amines, which is important in drug discovery and asymmetric synthesis (Jain et al., 2016).
6. Synthesis of the Lycopodium Alkaloid Skeleton
The azocane structure of this compound is pivotal in synthesizing the Lycopodium alkaloid lycopladine H, highlighting its role in the creation of complex natural product structures (Chauhan et al., 2015).
7. Synthesis of Chiral Azides
This compound derivatives are used in synthesizing chiral azides from alcohols. This method is eco-friendly and preserves the optical purity of chiral amino alcohols, which are significant in enantioselective reactions (Khan et al., 2019).
8. Organocatalytic Asymmetric Transformations
This compound is involved in organocatalytic asymmetric transformations, particularly in aza-Michael reactions. This is crucial for constructing new C-N bonds and synthesizing bioactive natural compounds (Wang et al., 2012).
9. Polymer Synthesis
This compound and its derivatives are utilized in polymer synthesis, particularly in reversible addition−fragmentation transfer (RAFT) polymerization. This technique is used to create homopolymers and block copolymers with potential applications in various industries (Jo et al., 2008).
10. Biobased Amine Synthesis
This compound plays a role in synthesizing biobased amines. These amines are key monomers for creating various polymers with applications in automotive, aerospace, building, or health applications (Froidevaux et al., 2016).
Safety and Hazards
Azocan-3-amine is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Mechanism of Action
Target of Action
Azocan-3-amine is a third-generation, small molecule inhibitor of the ErbB family of receptor tyrosine kinases . The ErbB family of receptor tyrosine kinases plays a crucial role in cell growth and differentiation. This compound specifically inhibits the activity of EGFR and its two most common mutations, T790M and C797S .
Mode of Action
This compound interacts with its targets (EGFR and its mutations) by binding to the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the EGFR pathway . This inhibition prevents the downstream signaling cascades that are responsible for cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR and its mutations, this compound disrupts the downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways , which are critical for cell growth, survival, and differentiation.
Result of Action
The inhibition of EGFR and its mutations by this compound leads to a decrease in cell proliferation and survival . This makes this compound a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
Azocan-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound inhibits the activity of EGFR and its two most common mutations, T790M and C797S . The nature of these interactions is crucial for understanding the biochemical properties of this compound.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, this compound is currently in Phase I/II trials for EGFR T790M mutation positive non-small cell lung cancer (NSCLC) and metastatic breast cancer patients with EGFR c797s mutation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, inhibition or activation of enzymes, and changes in gene expression. As a third-generation, small molecule inhibitor of the ErbB family of receptor tyrosine kinases, this compound inhibits the activity of EGFR and its two most common mutations, T790M and C797S .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding the temporal effects of this compound. Specific details about the temporal effects of this compound are not currently available .
Properties
IUPAC Name |
azocan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHDWFTDGGETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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